3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide
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Overview
Description
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H19ClN2O. It is characterized by the presence of an amino group, a chloro substituent, and a benzamide core, which is further modified by cyclohexyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chlorobenzamide: Lacks the cyclohexyl and methyl groups, resulting in different chemical properties.
4-chloro-N-cyclohexyl-N-methylbenzamide: Lacks the amino group, affecting its reactivity and applications.
3-amino-N-cyclohexyl-N-methylbenzamide: Lacks the chloro group, leading to variations in its chemical behavior.
Uniqueness
The presence of both amino and chloro groups allows for diverse chemical modifications, while the cyclohexyl and methyl groups enhance its stability and bioavailability .
Properties
IUPAC Name |
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h7-9,11H,2-6,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZACAOBOQCZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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